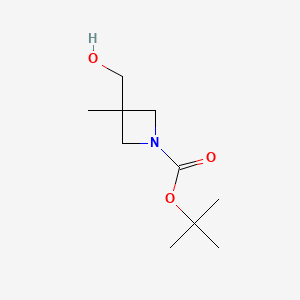

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICRNSAVYHWHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743573 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-91-5 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 1-Boc-azetidine-3-carboxylic acid and proceeds through a key intermediate, 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid. The subsequent reduction of this intermediate yields the target molecule. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is achieved in two main stages:

-

Methylation of 1-Boc-azetidine-3-carboxylic acid: The initial step involves the selective methylation at the C3 position of 1-Boc-azetidine-3-carboxylic acid to yield 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.

-

Reduction of the Carboxylic Acid: The resulting carboxylic acid is then reduced to the corresponding primary alcohol, this compound.

A schematic representation of this pathway is provided below.

Technical Guide: Physicochemical Properties of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. Due to the limited availability of experimentally derived data in publicly accessible literature, this guide primarily presents computed properties from reputable chemical databases. Furthermore, it outlines detailed, standard experimental protocols for the determination of key physicochemical parameters and spectroscopic characterization, which can be applied to this and similar molecules. A generalized experimental workflow for the synthesis and characterization of such a novel chemical entity is also provided.

Core Physicochemical Data

The following tables summarize the available computed physicochemical properties for this compound (CAS No: 1363382-91-5). These values serve as valuable estimates for researchers in the absence of experimentally confirmed data.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | PubChem |

| Molecular Weight | 201.26 g/mol | PubChem |

| Appearance | Solid (Predicted) | Chemical Supplier Data |

| XLogP3-AA | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 213 | PubChem |

| Formal Charge | 0 | PubChem |

Table 2: Mass Spectrometry Data (Computed)

| Property | Value | Source |

| Exact Mass | 201.13649353 g/mol | PubChem |

| Monoisotopic Mass | 201.13649353 g/mol | PubChem |

Experimental Protocols

Determination of Melting Point

Methodology:

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C/min, near the expected melting point).

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Determination of Aqueous Solubility (Shake-Flask Method)

Methodology:

The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer solution) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

Methodology:

The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.[1][2][3][4][5]

-

Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously to mutually saturate the solvents. The phases are then allowed to separate completely.

-

Sample Preparation: A known amount of the compound is dissolved in the n-octanol-saturated water or water-saturated n-octanol.

-

Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase (e.g., if dissolved in the aqueous phase, an equal volume of the n-octanol phase is added).

-

Equilibration: The mixture is gently agitated for a set period to allow for partitioning between the two phases, and then the layers are allowed to separate.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of pKa

Methodology:

The pKa, the negative logarithm of the acid dissociation constant, can be determined by various methods, including potentiometric titration.

-

Sample Preparation: A known concentration of the compound is dissolved in water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the pH at the half-equivalence point.

Spectroscopic Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is recorded.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

b. Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers. The sample can be analyzed as a thin film, a KBr pellet, or in solution.

c. Mass Spectrometry (MS):

-

Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel azetidine-based building block, such as this compound, in a drug discovery context.[5][6][7]

Logical Relationships in Drug Discovery

The following diagram illustrates the logical relationship and importance of physicochemical properties in the early stages of drug discovery.

References

- 1. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Characterization and Application of 1-Boc-Azetidine-3-yl-methanol (CAS 142253-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Azetidine-3-yl-methanol (CAS number: 142253-56-3), also known as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, is a key bifunctional molecule increasingly utilized in the field of advanced drug development. Its rigid azetidine core and the presence of both a protected amine and a primary alcohol make it an ideal linker component in the synthesis of complex therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical characterization, synthesis, and applications.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of 1-Boc-Azetidine-3-yl-methanol are summarized in the tables below.

| Identifier | Value |

| CAS Number | 142253-56-3 |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate |

| Synonyms | 1-(tert-Butoxycarbonyl)-3-azetidinemethanol, Boc-Azetidin-3-yl-methanol |

| Physicochemical Property | Value | Reference |

| Appearance | White to off-white solid or colorless to yellow oil | [1] |

| Melting Point | 50-57 °C | |

| Boiling Point | 268-273 °C | |

| Density | 1.115 g/cm³ | |

| Flash Point | 117 °C | |

| Solubility | Soluble in DMSO, methanol, and other common organic solvents. |

Synthesis Protocol

A common and efficient method for the synthesis of 1-Boc-Azetidine-3-yl-methanol involves the reduction of the corresponding carboxylic acid.

Reaction Scheme:

Caption: Synthesis of 1-Boc-Azetidine-3-yl-methanol.

Experimental Protocol:

-

Reaction Setup: A solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to -78 °C.

-

Reduction: Borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 equivalents) is added dropwise to the cooled solution.

-

Reaction Progression: The reaction mixture is stirred at -78 °C for approximately 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2-4 hours.

-

Workup: The reaction is carefully quenched by the addition of water or methanol. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, which can be further purified by column chromatography if necessary.[2]

Spectroscopic and Analytical Characterization

The structural confirmation of 1-Boc-Azetidine-3-yl-methanol is achieved through standard spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the azetidine ring protons (multiplets), the hydroxymethyl protons (doublet), and the hydroxyl proton (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring and the hydroxymethyl group. |

| Mass Spectrometry (MS) | The expected molecular ion peak ([M+H]⁺) or other adducts consistent with the molecular formula C₉H₁₇NO₃. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and the C=O stretch of the carbamate (~1690 cm⁻¹). |

General Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): Mass spectra are generally acquired using electrospray ionization (ESI) in positive ion mode. Samples are prepared by dissolving the compound in a suitable solvent like methanol or acetonitrile.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Applications in Drug Development

1-Boc-Azetidine-3-yl-methanol serves as a non-cleavable linker in the construction of ADCs and PROTACs. The azetidine ring provides a rigid scaffold that can influence the spatial orientation of the connected moieties, which is crucial for biological activity.

Role in PROTACs

In PROTACs, the linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: PROTAC Mechanism of Action.

The use of a rigid linker like the one derived from 1-Boc-Azetidine-3-yl-methanol can restrict the conformational flexibility of the PROTAC, potentially leading to more favorable protein-protein interactions within the ternary complex and enhancing degradation efficiency.

Role in ADCs

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The antibody directs the ADC to a specific target on cancer cells, and upon internalization, the payload is released to induce cell death. As a non-cleavable linker, conjugates formed using 1-Boc-Azetidine-3-yl-methanol release the payload upon lysosomal degradation of the antibody, which can provide a more stable ADC in circulation.

While specific signaling pathways targeted by ADCs or PROTACs utilizing this particular linker are diverse and depend on the specific warhead and antibody/ligand employed, the MAPK and PI3K/Akt signaling pathways are common targets in cancer therapies where such constructs are applied.[3]

Conclusion

1-Boc-Azetidine-3-yl-methanol is a valuable and versatile building block for the synthesis of sophisticated drug molecules. Its well-defined structure and synthetic accessibility make it a component of choice for researchers in the development of next-generation targeted therapies. The information provided in this guide serves as a foundational resource for its characterization and application in advanced drug discovery programs.

References

In-Depth Technical Guide to the Structural Analysis of 1-Boc-3-hydroxymethyl-3-methylazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Boc-3-hydroxymethyl-3-methylazetidine, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related analogs, spectroscopic principles, and computational predictions to offer a robust understanding of its structural and conformational properties. This document is intended to serve as a practical resource for researchers utilizing this and similar azetidine derivatives in drug discovery and development, offering detailed experimental protocols, tabulated spectral data, and visualizations of its chemical structure and analytical workflow.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their strained ring system imparts unique conformational properties and serves as a versatile scaffold for the synthesis of novel therapeutic agents. The incorporation of a 3-hydroxymethyl-3-methyl substitution pattern on the azetidine ring, protected with a tert-butyloxycarbonyl (Boc) group, provides a chiral or prochiral center and a primary alcohol for further functionalization, making 1-Boc-3-hydroxymethyl-3-methylazetidine a key intermediate in the synthesis of complex molecules. A thorough understanding of its structural characteristics is paramount for its effective application in drug design and synthesis.

Molecular Structure and Conformation

The structure of 1-Boc-3-hydroxymethyl-3-methylazetidine features a puckered four-membered azetidine ring. This non-planar conformation is a strategy to alleviate the inherent ring strain. The substituents on the ring, particularly at the C3 position, will adopt pseudo-axial or pseudo-equatorial orientations. It is anticipated that the bulkier hydroxymethyl and methyl groups at C3 will influence the degree of ring puckering. The Boc protecting group on the nitrogen atom will also play a significant role in the conformational preference of the ring.

Due to the lack of specific crystallographic data for the title compound, the geometric parameters presented below are based on computational studies of analogous 3-substituted N-Boc-azetidines.

Table 1: Predicted Geometric Parameters for the Azetidine Ring of 1-Boc-3-hydroxymethyl-3-methylazetidine

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | N1 | C2 | ~1.47 | |

| C2 | C3 | ~1.55 | ||

| C3 | C4 | ~1.55 | ||

| C4 | N1 | ~1.47 | ||

| C3 | C(methyl) | ~1.53 | ||

| C3 | C(hydroxymethyl) | ~1.54 | ||

| Bond Angle (°) | C4 | N1 | C2 | ~92 |

| N1 | C2 | C3 | ~88 | |

| C2 | C3 | C4 | ~85 | |

| C3 | C4 | N1 | ~88 | |

| Dihedral Angle (°) | C4 | N1 | C2 | C3 |

Note: These values are estimations based on computational models of similar 3-substituted N-Boc-azetidines and should be confirmed by experimental methods.

Caption: Molecular structure of 1-Boc-3-hydroxymethyl-3-methylazetidine with key atoms labeled.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 1-Boc-3-hydroxymethyl-3-methylazetidine. The ¹H NMR data is based on the experimentally reported values for the close analog, 1-Boc-azetidin-3-yl-methanol, and serves as a strong predictive model. The ¹³C NMR data is predicted based on computational models.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 3.8 | m | 4H | Azetidine ring CH₂ (H2, H4) |

| ~3.6 | s | 2H | CH₂OH |

| ~2.0 - 1.8 | br s | 1H | OH |

| 1.44 | s | 9H | Boc (C(CH₃)₃) |

| ~1.3 | s | 3H | Azetidine C3-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | Boc C=O |

| ~80 | Boc C(CH₃)₃ |

| ~70 | CH₂OH |

| ~58 | Azetidine C2, C4 |

| ~40 | Azetidine C3 |

| ~28 | Boc C(CH₃)₃ |

| ~25 | Azetidine C3-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic vibrational frequencies for 1-Boc-3-hydroxymethyl-3-methylazetidine are listed below.

Table 4: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| 2975-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1400 | Medium | C-N stretch (azetidine) |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~1050 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Boc-3-hydroxymethyl-3-methylazetidine, Electrospray Ionization (ESI) is a suitable method.

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion Formation |

| 202.14 | [M+H]⁺ |

| 224.12 | [M+Na]⁺ |

| 146.10 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 102.08 | [M+H - Boc]⁺ |

Experimental Protocols

The following sections describe generalized protocols for the synthesis and structural characterization of 1-Boc-3-hydroxymethyl-3-methylazetidine, adapted from procedures for similar compounds.

Synthesis

A plausible synthetic route to 1-Boc-3-hydroxymethyl-3-methylazetidine involves the reaction of a suitable precursor, such as 1-Boc-3-methylazetidin-3-one, with a one-carbon nucleophile followed by reduction, or the protection of 3-hydroxymethyl-3-methylazetidine. A generalized procedure for the Boc protection is provided below.

Protocol: Boc Protection of 3-hydroxymethyl-3-methylazetidine

-

Dissolve 3-hydroxymethyl-3-methylazetidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-hydroxymethyl-3-methylazetidine.

Structural Characterization

Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

Protocol: IR Spectroscopy

-

Obtain the IR spectrum of the compound using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Alternatively, prepare a thin film of the sample on a salt plate (e.g., NaCl) or a KBr pellet.

-

Record the spectrum and identify the characteristic absorption bands.

Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule and other adducts.

Caption: A generalized experimental workflow for the synthesis and structural analysis.

Conclusion

This technical guide provides a detailed structural analysis of 1-Boc-3-hydroxymethyl-3-methylazetidine, a key building block in modern drug discovery. While direct experimental data remains scarce, this document offers a robust predictive overview of its key structural and spectroscopic features based on data from analogous compounds and established chemical principles. The provided experimental protocols serve as a practical starting point for the synthesis and characterization of this and related azetidine derivatives. It is recommended that the predicted data presented herein be experimentally verified for any critical applications.

Spectroscopic and Synthetic Guide to Azetidine Derivatives: Focus on tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical document addresses the spectroscopic characteristics and synthetic pathways related to tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. Extensive searches for validated experimental spectroscopic data (NMR, IR, MS) and a specific, published synthesis protocol for this exact compound have not yielded direct results.

Therefore, this guide presents a comprehensive overview of the available spectroscopic data for two closely related structural analogs: tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate . Furthermore, a plausible, unpublished synthetic route to the target compound is proposed, complete with generalized experimental protocols. This information is intended to serve as a valuable resource for researchers working with substituted azetidine scaffolds.

Spectroscopic Data of Structural Analogs

The following tables summarize the available spectroscopic data for key analogs of the target compound. This data can be used for comparative purposes in the characterization of novel derivatives.

Analog 1: tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

This tertiary alcohol is a key intermediate and the most closely related analog for which some spectroscopic information is available.

Table 1: Spectroscopic Data for tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

| Technique | Data |

| ¹H NMR | (500MHz, CDCl₃) δ ppm 3.87 (d, J= 9.0 Hz, 2H), 3.82 (d, J= 9.0, 2H), 2.46 (s, 1H), 1.51 (s, 3H), 1.44 (s, 9H). |

| (400 MHz, DMSO) δ ppm 5.56 (1H, s), 3.7-3.5 (4H, m), 1.4 (9H, s), 1.3 (3H, s). | |

| ¹³C NMR | Predicted shifts: ~80 (C(CH₃)₃), ~70 (C-OH), ~60 (CH₂), ~28 (C(CH₃)₃), ~25 (CH₃). (Actual experimental data not found). |

| Mass Spec. | [M+H]⁺: 188.12813, [M+Na]⁺: 210.11007.[1] |

| IR | Key absorptions expected (cm⁻¹): 3400 (O-H stretch), 2970 (C-H stretch), 1690 (C=O, carbamate). (Specific experimental spectrum not found). |

Analog 2: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

This analog lacks the 3-methyl group but possesses the key 3-hydroxymethyl functionality.

Table 2: Spectroscopic Data for tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

| Technique | Data |

| ¹H NMR | No specific data found in the provided search results. |

| ¹³C NMR | No specific data found in the provided search results. |

| Mass Spec. | Molecular Weight: 187.24 g/mol .[2] |

| IR | Key absorptions expected (cm⁻¹): 3400 (O-H stretch), 2970 (C-H stretch), 1690 (C=O, carbamate). (Specific experimental spectrum not found). |

Proposed Synthesis of this compound

A plausible multi-step synthesis for the target compound, starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate, is outlined below. This proposed pathway is based on established organic chemistry principles.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway to the target molecule.

Detailed Experimental Protocols (Generalized)

Step 1: Wittig-type Reaction to form α,β-Unsaturated Ester

-

Objective: To introduce a carbethoxymethylene group at the 3-position.

-

Procedure: To a stirred suspension of a base like sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C, a phosphonate reagent (e.g., triethyl phosphonoacetate) is added dropwise. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Michael Addition of a Methyl Group

-

Objective: To introduce the methyl group at the 3-position.

-

Procedure: A copper (I) salt (e.g., CuI) is suspended in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, is added to form a Gilman cuprate. The α,β-unsaturated ester from the previous step, dissolved in THF, is then added dropwise. The reaction is stirred at low temperature until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by chromatography.

Step 3: Reduction of the Ester to a Primary Alcohol

-

Objective: To reduce the carboxylate ester to the hydroxymethyl group.

-

Procedure: The ester from Step 2 is dissolved in an anhydrous ether solvent like THF under an inert atmosphere. The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product, which may be further purified by chromatography if necessary.

Disclaimer: The provided synthetic protocol is a general proposition and has not been experimentally validated. Researchers should conduct their own literature search and optimization studies before attempting this synthesis. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Solubility of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative solubility assessment based on the compound's structural features and general principles of organic chemistry. Furthermore, a detailed, adaptable experimental protocol for determining the precise solubility in various common organic solvents is provided, adhering to standard laboratory practices. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively utilize this compound in their work.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid azetidine core, coupled with a functionalized hydroxymethyl group and a Boc-protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. Understanding the solubility of this compound in common organic solvents is crucial for its effective handling, reaction optimization, purification, and formulation.

Solubility Profile

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. However, a qualitative assessment of its solubility can be inferred from its molecular structure, which features both polar (hydroxyl group, carbamate) and non-polar (tert-butyl group, azetidine ring) moieties. A related compound, 1-Boc-Azetidine-3-yl-methanol, is noted to be soluble in Dimethyl sulfoxide (DMSO).

Based on the principle of "like dissolves like," the following table provides a predicted qualitative solubility profile in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of the compound can hydrogen bond with methanol. |

| Ethanol | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Isopropanol | Moderate | Increased alkyl chain length slightly reduces polarity compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to accept hydrogen bonds favor dissolution. |

| Acetonitrile | Moderate | The polar nature of the nitrile group allows for dipole-dipole interactions. | |

| Acetone | Moderate | The ketone group provides polarity for dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. | |

| Ethyl Acetate | Moderate to Low | The ester group provides some polarity, but the overall molecule is less polar than other aprotics. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to Low | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capability. |

| Toluene | Low | The compound's polar groups limit its solubility in aromatic hydrocarbons. | |

| Heptane/Hexane | Very Low | The significant difference in polarity makes dissolution unfavorable. | |

| Ethers | Methyl tert-Butyl Ether (MTBE) | Low | While an ether, its overall polarity is low, making it a poor solvent for this compound. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound. The shake-flask method is described, which is a reliable technique for establishing equilibrium solubility.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

To each vial, add a known volume (e.g., 2.0 mL) of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3.3. Data Presentation

The quantitative solubility data should be summarized in a table for easy comparison, expressing solubility in units such as mg/mL or g/L.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Isopropanol | 25 | [Experimental Value] |

| DMSO | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

| Acetone | 25 | [Experimental Value] |

| THF | 25 | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] |

| Toluene | 25 | [Experimental Value] |

| Heptane | 25 | [Experimental Value] |

| MTBE | 25 | [Experimental Value] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Conclusion

The Genesis of a Key Structural Motif: Discovery and First Synthesis of 3-Hydroxymethyl-3-methylazetidine Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and ability to project substituents in well-defined vectors make it a valuable bioisostere for various functional groups, leading to improved physicochemical and pharmacological properties of drug candidates. Among the vast array of substituted azetidines, 3-hydroxymethyl-3-methylazetidine and its derivatives represent a crucial subclass, finding application in the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes toward this important molecular framework.

A Modern Approach: The Grignard Reaction with 1-Boc-3-azetidinone

While the precise historical "first" synthesis of 3-hydroxymethyl-3-methylazetidine is not prominently documented in readily accessible literature, a highly efficient and widely adopted contemporary method involves the nucleophilic addition of a methyl group to a protected azetidin-3-one. This approach, detailed in patent literature, offers high yields and operational simplicity, making it a cornerstone for accessing this class of compounds.

The synthesis commences with the commercially available N-Boc-3-azetidinone. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions. The key transformation is the Grignard reaction, where methylmagnesium chloride acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the azetidinone. This reaction proceeds smoothly at low temperatures to furnish the tertiary alcohol, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, in excellent yield.

The final step to obtain the core molecule, 3-hydroxymethyl-3-methylazetidine, involves the deprotection of the N-Boc group. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, which efficiently removes the Boc group to yield the desired product as a salt.

Synthetic Workflow

Caption: Synthetic pathway to 3-hydroxymethyl-3-methylazetidine.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate[1]

Procedure:

-

A solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium chloride (a 3.0 M solution in THF, 1.46 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

Upon completion (monitored by TLC), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Procedure:

-

The tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a 4 M solution of HCl in dioxane, is added to the solution.

-

The reaction mixture is stirred at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

The solvent and excess acid are removed under reduced pressure.

-

The resulting residue, the salt of 3-hydroxymethyl-3-methylazetidine, can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.

Quantitative Data

| Step | Reactants | Product | Reagents and Conditions | Yield | Spectroscopic Data (for protected product)[1] |

| 1 | 1-Boc-3-azetidinone | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | Methylmagnesium chloride, THF, 0 °C, 1 h | 99% | ¹H NMR (400 MHz, DMSO-d₆): δ 5.56 (1H, s), 3.7-3.5 (4H, m), 1.4 (9H, s), 1.3 (3H, s) ppm. |

| 2 | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 3-Hydroxymethyl-3-methylazetidine (as salt) | TFA in DCM or 4M HCl in dioxane, room temperature, 1-4 h | High | Not applicable. |

Logical Relationships in Synthesis

Caption: Key logical steps in the synthesis of 3-hydroxymethyl-3-methylazetidine.

Conclusion

The synthesis of 3-hydroxymethyl-3-methylazetidine derivatives, particularly through the Grignard addition to N-Boc-3-azetidinone, represents a robust and efficient strategy for accessing this important structural motif. This technical guide has outlined the key synthetic steps, provided detailed experimental protocols, and summarized the quantitative data associated with this approach. The provided diagrams illustrate the synthetic workflow and the underlying chemical logic. For researchers and professionals in drug discovery and development, a thorough understanding of this synthetic methodology is crucial for the design and synthesis of novel therapeutic agents incorporating the valuable 3-hydroxymethyl-3-methylazetidine scaffold.

References

In-Depth Technical Guide on (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol: A Key Building Block in Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(tert-butoxycarbonyl)azetidin-3-yl)methanol, a key azetidine derivative with the chemical formula C9H17NO3, has emerged as a critical building block in the development of sophisticated targeted therapeutics. Its unique structural features, combining a rigid azetidine core with a reactive hydroxymethyl group and a protective tert-butoxycarbonyl (Boc) group, make it an ideal component for constructing linkers in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical identity, synthesis, and application in pioneering drug development strategies, with a focus on experimental methodologies and data presentation for the scientific community.

Chemical Identity and Properties

IUPAC Name: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Synonyms:

-

1-Boc-3-azetidinemethanol

-

(1-(tert-butoxycarbonyl)azetidin-3-yl)methanol

-

1-Boc-3-(hydroxymethyl)azetidine

-

tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H17NO3 | --INVALID-LINK-- |

| Molecular Weight | 187.24 g/mol | --INVALID-LINK-- |

| CAS Number | 142253-56-3 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Commercial Supplier Data |

| Melting Point | 56-60 °C | Commercial Supplier Data |

| Boiling Point | 268.4±23.0 °C (Predicted) | Commercial Supplier Data |

| Density | 1.115±0.06 g/cm3 (Predicted) | Commercial Supplier Data |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | Commercial Supplier Data |

Role in Targeted Therapeutics: A Linker Component

The principal application of (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol in drug development is as a structural motif within linker technologies for ADCs and PROTACs. The azetidine ring provides a degree of rigidity and a specific three-dimensional conformation to the linker, which can be crucial for the efficacy of the final therapeutic agent. The Boc-protected nitrogen allows for controlled, stepwise synthesis, while the hydroxymethyl group offers a versatile handle for further chemical modification and attachment to either the payload or the targeting moiety.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of this linker in circulation and its subsequent cleavage within the target cell are critical for the ADC's efficacy and safety. The azetidine moiety can contribute to the overall stability and pharmacokinetic profile of the ADC.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and composition are critical determinants of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, and thus dictate the efficiency of protein degradation. The defined stereochemistry and conformational rigidity of the azetidine ring in linkers derived from (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol can favorably influence the geometry of this ternary complex.

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on publicly available information and general organic chemistry principles. A common route involves the protection of the azetidine nitrogen, followed by functional group manipulation at the 3-position.

General Synthesis Outline:

A plausible synthetic route starts from a commercially available precursor such as 1-Boc-azetidin-3-one.

-

Reduction of the Ketone: The ketone at the 3-position of 1-Boc-azetidin-3-one is reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride (NaBH4) in a protic solvent such as methanol or ethanol.

-

Work-up and Purification: Following the reduction, an aqueous work-up is performed to remove inorganic byproducts. The product, (1-(tert-butoxycarbonyl)azetidin-3-ol), is then extracted with an organic solvent and purified, typically by column chromatography.

-

Conversion to a Mesylate or Tosylate: To introduce a good leaving group for subsequent nucleophilic substitution, the hydroxyl group is converted to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

-

Nucleophilic Substitution to Introduce the Hydroxymethyl Group: While a direct conversion from the 3-hydroxy compound is not straightforward, a more common precursor for introducing the hydroxymethyl group is via the corresponding carboxylic acid or ester. For instance, reduction of 1-Boc-azetidine-3-carboxylic acid or its methyl ester with a reducing agent like lithium aluminum hydride (LiAlH4) in an aprotic solvent like tetrahydrofuran (THF) would yield the desired (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol.

Signaling Pathways and Mechanism of Action (as part of ADCs and PROTACs)

(1-(tert-butoxycarbonyl)azetidin-3-yl)methanol itself is a building block and does not have a direct biological activity or modulate specific signaling pathways. Its significance lies in its incorporation into larger therapeutic molecules. The mechanism of action is therefore that of the final ADC or PROTAC.

General Mechanism of Action for PROTACs

The following diagram illustrates the general catalytic mechanism of a PROTAC, where the azetidine derivative would be a component of the "Linker".

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

General Experimental Workflow for ADC Development

The development of an ADC involves several key stages, from initial design to in vivo testing. The azetidine derivative is incorporated during the chemical synthesis of the linker-payload conjugate.

Caption: A simplified experimental workflow for the development of an Antibody-Drug Conjugate (ADC).

Quantitative Data

As (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol is an intermediate, quantitative biological data such as IC50 or DC50 values are not applicable to the molecule itself. Such data would be generated for the final ADC or PROTAC molecule. At present, specific quantitative data for ADCs or PROTACs that explicitly detail the use of this particular azetidine derivative in their linker and its direct impact on activity are not widely available in the public domain. Researchers developing novel ADCs and PROTACs would generate this data as part of their preclinical studies.

Conclusion

(1-(tert-butoxycarbonyl)azetidin-3-yl)methanol is a valuable and versatile building block for the synthesis of advanced linkers used in targeted therapies. Its rigid azetidine core and functional handles provide medicinal chemists with a tool to fine-tune the properties of Antibody-Drug Conjugates and PROTACs, potentially leading to more effective and safer therapeutics. While detailed, publicly available experimental data on this specific compound's direct biological impact is limited, its role as a key component in the rapidly evolving fields of ADCs and targeted protein degradation underscores its importance for researchers and professionals in drug discovery and development. Further research and publication of studies employing this linker component will continue to elucidate its full potential in shaping the future of targeted medicine.

In-Depth Technical Guide: Stability and Reactivity Profile of BOC-Protected 3-Methyl-3-azetidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, commonly referred to as BOC-protected 3-methyl-3-azetidinemethanol. This building block is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. Understanding its stability under various conditions and its reactivity profile is crucial for its effective application in multi-step syntheses. This document consolidates available data on its stability towards acidic, basic, and thermal stress, and details its reactivity with common reagents, supported by experimental protocols and quantitative data.

Introduction

BOC-protected 3-methyl-3-azetidinemethanol is a key intermediate in the synthesis of complex molecules, including PROTACs and antibody-drug conjugates (ADCs). The presence of the sterically hindered and chemically robust azetidine ring, combined with a primary alcohol and a BOC-protected amine, offers multiple avenues for synthetic diversification. The inherent ring strain of the azetidine moiety also imparts unique reactivity to the molecule.[1][2] A thorough understanding of its stability and reactivity is paramount for chemists to design efficient and high-yielding synthetic routes.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [] |

| CAS Number | 1104083-23-9 | [] |

| Molecular Formula | C9H17NO3 | [] |

| Molecular Weight | 187.24 g/mol | [] |

| Appearance | Solid | [] |

| LogP | 0.926 | [] |

Stability Profile

The stability of BOC-protected 3-methyl-3-azetidinemethanol is primarily governed by the lability of the tert-butoxycarbonyl (BOC) protecting group. The azetidine ring itself is relatively stable under a range of conditions but can undergo ring-opening reactions under harsh conditions, driven by its inherent ring strain.[1]

pH Stability

Acidic Conditions: The BOC group is highly susceptible to cleavage under acidic conditions. The rate of deprotection is dependent on the acid strength, concentration, and the solvent system employed.[4] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) readily cleave the BOC group, often at room temperature.[4] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton.

Basic Conditions: The BOC group is generally stable to a wide range of basic conditions and nucleophiles.[5] This orthogonality makes it a valuable protecting group in combination with base-labile protecting groups like Fmoc. Hydrolysis of the carbamate under basic conditions is generally not observed due to the electron-donating nature of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.

Thermal Stability

Thermolytic cleavage of the BOC group can occur at elevated temperatures, typically above 150 °C. This deprotection method can be advantageous as it avoids the use of acidic reagents. The decomposition of 1,3,3-trinitroazetidine (a related azetidine derivative) was found to follow first-order kinetics with an activation energy of 46.6 kcal/mol.[6] While specific thermogravimetric analysis (TGA) data for BOC-protected 3-methyl-3-azetidinemethanol is not widely published, thermal decomposition would likely proceed via elimination of isobutylene and carbon dioxide to yield the unprotected amine.

Reactivity Profile

The reactivity of BOC-protected 3-methyl-3-azetidinemethanol is centered around the primary alcohol and the azetidine ring. The BOC-protected nitrogen is generally unreactive under non-acidic conditions.

Reactions at the Hydroxyl Group

The primary alcohol functionality can undergo standard transformations such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily esterified using various coupling agents or by conversion to an alkoxide followed by reaction with an acyl halide.

Etherification: Williamson ether synthesis can be employed to form ethers. This typically involves deprotonation of the alcohol with a base followed by reaction with an alkyl halide.

Reactions Involving the Azetidine Ring

The strained four-membered ring of azetidine can participate in ring-opening and ring-expansion reactions, although it is more stable than the corresponding aziridine.[1] The reactivity is often enhanced by activation of the nitrogen atom.

α-Lithiation and Electrophilic Substitution: While the BOC group itself does not typically direct α-lithiation, related N-functionalized azetidines have been shown to undergo lithiation at the α-position followed by trapping with various electrophiles.[7] This allows for the introduction of substituents at the C2 and C4 positions of the azetidine ring.

Experimental Protocols

Synthesis of BOC-Protected 3-Methyl-3-azetidinemethanol

A general synthetic approach involves the protection of 3-methyl-3-azetidinemethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Diagram of Synthesis Pathway

Caption: Synthesis of the target compound.

Experimental Procedure:

-

To a solution of 3-methyl-3-azetidinemethanol (1.0 eq) in dichloromethane (DCM) is added triethylamine (1.2 eq).

-

The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford BOC-protected 3-methyl-3-azetidinemethanol.

BOC Deprotection

Diagram of Deprotection Workflow

Caption: BOC deprotection methods.

Protocol for Acidic Deprotection (TFA):

-

Dissolve BOC-protected 3-methyl-3-azetidinemethanol (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The residue can be triturated with diethyl ether to precipitate the TFA salt of the deprotected amine.

Summary of Quantitative Data

Specific quantitative stability data for BOC-protected 3-methyl-3-azetidinemethanol is limited in publicly accessible literature. The following table provides a general overview of the stability of the BOC group under various conditions.

| Condition | Reagent/Temperature | Stability | Remarks |

| Acidic | Strong acids (TFA, HCl) | Labile | Rapid deprotection at room temperature.[4] |

| Weak acids (e.g., AcOH) | Generally stable | Deprotection may occur at elevated temperatures. | |

| Basic | Strong bases (NaOH, KOH) | Stable | The BOC group is resistant to basic hydrolysis. |

| Nucleophiles (e.g., amines) | Stable | Generally unreactive. | |

| Thermal | > 150 °C | Labile | Thermolytic cleavage occurs.[6] |

| Reductive | H₂, Pd/C | Stable | BOC group is stable to catalytic hydrogenation. |

| Oxidative | Common oxidizing agents | Generally stable | The BOC group is robust towards many oxidants. |

Conclusion

BOC-protected 3-methyl-3-azetidinemethanol is a versatile building block with a well-defined reactivity profile, primarily centered on its primary alcohol and the inherent properties of the BOC-protected azetidine ring. Its stability is characterized by the acid-lability of the BOC group, which allows for selective deprotection under mild conditions, while remaining robust to a wide range of other reagents. This favorable stability and reactivity profile makes it an invaluable tool for the synthesis of complex and biologically active molecules in modern drug discovery. Further quantitative studies on its degradation kinetics would be beneficial for process optimization and large-scale synthesis.

References

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. "Thermal decomposition pathways of 1,3,3-trinitroazetidine (TNAZ), rela" by Jimmie Oxley, James Smith et al. [digitalcommons.uri.edu]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: The Versatile Role of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its strained 3-methyl-3-(hydroxymethyl)azetidine core imparts unique three-dimensional structural features to molecules, which can lead to improved pharmacological properties such as enhanced potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. The presence of a protected amine and a primary alcohol offers versatile handles for chemical modification, allowing for its incorporation into a diverse range of molecular scaffolds targeting various biological pathways. This document provides an overview of its applications, quantitative biological data for derived compounds, and detailed experimental protocols for its utilization in drug discovery.

Applications in Medicinal Chemistry

The 3-hydroxymethyl-3-methylazetidine moiety has been successfully incorporated into a variety of small molecule inhibitors targeting different classes of proteins implicated in human diseases.

DNA Repair Enzyme Inhibitors: Polymerase Theta (Polθ) Inhibitors

Derivatives of this compound have been identified as potent inhibitors of DNA Polymerase Theta (Polθ), an enzyme crucial for DNA repair in cancer cells with deficiencies in other repair pathways, such as those with BRCA mutations. Inhibition of Polθ represents a promising synthetic lethality approach for cancer therapy.

Signal Transduction Modulators: STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often constitutively activated in cancer, promoting cell proliferation, survival, and metastasis. Small molecules incorporating the azetidine scaffold have been developed as inhibitors of STAT3, disrupting its dimerization and downstream signaling.

Kinase Inhibitors

The unique conformational constraints of the azetidine ring can be exploited to achieve selectivity for specific kinases. While detailed public data on kinase inhibitors directly synthesized from this compound is emerging, the broader class of 3-substituted azetidines is a known motif in kinase inhibitor design, including for Bruton's tyrosine kinase (BTK).

Central Nervous System (CNS) Agents: Dopamine Receptor Antagonists

The azetidine core has been explored in the design of ligands for dopamine receptors, which are important targets for the treatment of various neurological and psychiatric disorders. The rigid structure of the azetidine can help in orienting pharmacophoric groups to achieve high affinity and selectivity for specific dopamine receptor subtypes.

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from or structurally related to this compound.

Table 1: Polymerase Theta (Polθ) Inhibitors

| Compound ID | Target | Assay | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) |

| 60c | Polθ | Biochemical | 23.5 | Antiproliferative | BRCA2-/- DLD-1 | 8.1 |

| 60c | Polθ | Biochemical | 23.5 | Antiproliferative | HEK293 | 0.41 |

Table 2: STAT3 Inhibitors

| Compound ID | Target | Assay | IC50 (µM) | Cell-based Assay | Cell Line | EC50 (µM) |

| 7g | STAT3 | EMSA | - | Cell Viability | MDA-MB-231 | 1-3 |

| 9k | STAT3 | EMSA | - | Cell Viability | MDA-MB-231 | 1-3 |

Table 3: Dopamine Receptor Antagonists

| Compound ID | Target | Assay | Ki (nM) |

| 22b | VMAT2 | [3H]Dopamine Uptake | 24 |

| 15c | VMAT2 | [3H]Dopamine Uptake | 31 |

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[1] Small molecule inhibitors targeting key components of this pathway, such as STAT3, have shown therapeutic promise.

References

Synthetic Pathways for the Derivatization of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 3-substituted azetidine motif in a wide range of biologically active compounds. The protocols outlined below describe key transformations of the primary hydroxyl group, enabling access to a variety of functionalized derivatives, including aldehydes, ethers, esters, and amines.

Introduction

The azetidine scaffold is a privileged structure in drug discovery, offering a unique three-dimensional profile that can enhance potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable starting material for the synthesis of novel azetidine derivatives. The presence of a primary alcohol allows for a multitude of chemical modifications, providing a gateway to diverse chemical space. This document details established synthetic protocols for the derivatization of this key intermediate.

Derivatization Strategies

The primary hydroxyl group of this compound can be derivatized through several key synthetic transformations, including oxidation, etherification, esterification, and conversion to an amino group. The following sections provide detailed protocols for these reactions.

Oxidation to Aldehyde

The oxidation of the primary alcohol to an aldehyde provides a key intermediate, tert-butyl 3-formyl-3-methylazetidine-1-carboxylate, which can be further functionalized through reactions such as reductive amination, Wittig reactions, and aldol condensations. Two common and effective oxidation methods are the Swern oxidation and the use of 2-Iodoxybenzoic acid (IBX).

Experimental Protocols

Protocol 1.1: Swern Oxidation

This method utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to generate the oxidizing species in situ.

-

Reaction Scheme:

Figure 1. Swern Oxidation of the starting material.

-

Procedure:

-

To a stirred solution of oxalyl chloride (2.0 M in dichloromethane, 1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.5 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (Et3N, 5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/heptane gradient) to afford the desired aldehyde.[1]

-

Protocol 1.2: IBX Oxidation

2-Iodoxybenzoic acid (IBX) is a mild and selective oxidizing agent for primary alcohols.

-

Reaction Scheme:

Figure 2. IBX Oxidation of the starting material.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in ethyl acetate, add 2-Iodoxybenzoic acid (IBX, 2.0 eq).

-

Heat the reaction mixture to reflux and stir overnight.

-

Cool the reaction to room temperature and add petroleum ether.

-

Filter the mixture to remove the insoluble byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.[1]

-

Quantitative Data Summary

| Protocol | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 to RT | 2 h | ~27% | [1] |

| IBX Oxidation | IBX | Ethyl Acetate | Reflux | Overnight | ~99% | [1] |

Etherification

The formation of ethers from the primary alcohol can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol

Protocol 2.1: Williamson Ether Synthesis

-

Reaction Workflow:

Figure 3. Williamson Ether Synthesis Workflow.

-

Procedure:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

-

Esterification

Esterification of the primary alcohol can be readily accomplished using various coupling agents. The Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method suitable for a wide range of carboxylic acids.

Experimental Protocol

Protocol 3.1: Steglich Esterification

-

Reaction Mechanism Overview:

Figure 4. Steglich Esterification Signaling Pathway.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester.

-

Conversion to Amine

The transformation of the primary alcohol to an amine is a crucial step for introducing nitrogen-containing functionalities. A common two-step approach involves the conversion of the alcohol to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like sodium azide, and subsequent reduction. Alternatively, the Mitsunobu reaction offers a direct route for the introduction of a nitrogen nucleophile.

Experimental Protocol

Protocol 4.1: Two-Step Conversion via Tosylate

-

Workflow for Conversion to Amine:

Figure 5. Two-Step Conversion of Alcohol to Amine.

-

Procedure:

-

Tosylation: To a stirred solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.

-

Azide Substitution and Reduction: To a solution of the crude tosylate in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq). Heat the mixture to 80 °C and stir overnight. Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude azide can be reduced to the primary amine by hydrogenation using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere or by reduction with lithium aluminum hydride (LiAlH₄) in THF. After the reduction is complete, perform a standard aqueous workup and purify the product by column chromatography.

-

References